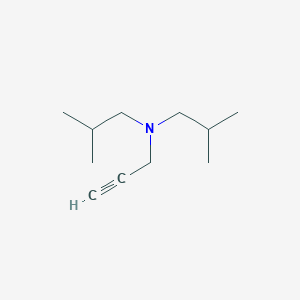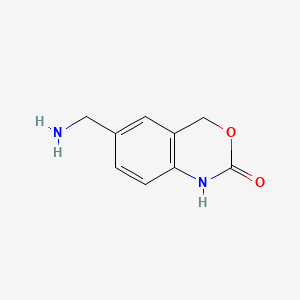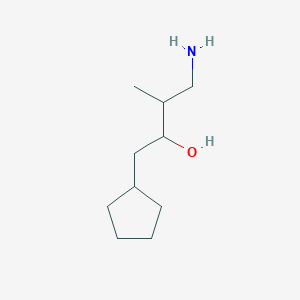![molecular formula C17H26BFO2 B13648492 [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl and phenyl components.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, typically through a reaction with boron-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and automated reaction systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical assays.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a precursor for drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in material science.
Wirkmechanismus
The mechanism of action of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate enzyme activity and cellular processes. This interaction is crucial for its applications in biochemical assays and drug development.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Cyclohexylboronic Acid: Another boronic acid with a cyclohexyl group, used in organic synthesis.
Fluorophenylboronic Acid: A compound with a fluorine atom on the phenyl ring, similar in structure but with different reactivity.
Uniqueness: What sets [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid apart is its unique combination of a fluorinated cyclohexyl group and a phenylboronic acid moiety. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C17H26BFO2 |
|---|---|
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
[4-(3-fluoro-4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3 |
InChI-Schlüssel |
VCEGVLTZIQBLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)


![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)





![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)
